Gliadins

Gluten detection Immunoassay validation Celiac disease compliance testing

Gliadins (CAS 9007-90-3) are a heterogeneous group of monomeric prolamins extracted from wheat gluten, operationally defined by their solubility in 70–80% aqueous ethanol and insolubility in water and neutral solvents. Characterized by exceptionally high glutamine and proline content (up to 43% glutamine), gliadins are subclassified by electrophoretic mobility into α/β-, γ-, and ω-gliadins.

Molecular Formula C29H41N7O9
Molecular Weight 631.7 g/mol
CAS No. 9007-90-3
Cat. No. B1591406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliadins
CAS9007-90-3
Synonymsalpha Gliadin
alpha-Gliadin
Gliadin
Molecular FormulaC29H41N7O9
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45)
InChIKeyHZWWPUTXBJEENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gliadins (CAS 9007-90-3) Procurement Guide: Differentiating Wheat Prolamin Fractions for Research & Industrial Use


Gliadins (CAS 9007-90-3) are a heterogeneous group of monomeric prolamins extracted from wheat gluten, operationally defined by their solubility in 70–80% aqueous ethanol and insolubility in water and neutral solvents [1]. Characterized by exceptionally high glutamine and proline content (up to 43% glutamine), gliadins are subclassified by electrophoretic mobility into α/β-, γ-, and ω-gliadins . They constitute approximately 40–50% of total wheat storage protein and are distinguished from co-occurring glutenins by their monomeric state, alcohol extractability, and specific immunodominant epitopes implicated in celiac disease [2].

Why Generic Substitution Fails: The Quantitative Differentiation of Gliadins from Other Gluten Fractions and Prolamins


Gliadins cannot be freely substituted by glutenins, total gluten, or non-wheat prolamins (zein, hordein, secalin, avenin) because quantitative differences exist across at least six measurable dimensions: antibody recognition specificity in regulatory assays [1], solubility-dependent extraction behavior [2], mechanical and barrier properties of cast films [3], immunodominant epitope ranking in celiac disease [4], membrane-binding capacity to intestinal epithelia [5], and the capacity to modulate composite biomaterial flexibility [6]. Each dimension carries distinct consequences for analytical detection accuracy, biomaterial design, or immunological safety assessment.

Product-Specific Quantitative Evidence Guide: Gliadins vs. Comparable Prolamin Fractions and Alternative Proteins


Antibody Recognition Specificity: R5 Preferentially Binds Gliadins Over Glutenins, Inverting Detection Accuracy in Commercial Gluten Assays

In head-to-head comparison using four commercial gluten assay kits, monoclonal antibody R5 recognized gliadins significantly more strongly than glutenins, whereas the Skerritt antibody displayed the opposite preference [1]. Pronase-resistant peptide fragments from gliadin have an average molecular weight of 460 Da compared to 640 Da for glutenin, providing a structural basis for differential epitope accessibility [2]. A separate 2D-electrophoresis western blot study confirmed that antibodies R5 and PN3 reacted mainly with gliadin fractions, while antibody 401.21 reacted mainly with high molecular weight glutenins [3].

Gluten detection Immunoassay validation Celiac disease compliance testing

Mechanical and Water Barrier Properties of Cast Films: Gliadin Films Exhibit Higher Elongation but Lower Tensile Strength and Water Vapor Resistance Compared to Glutenin Films

In a direct comparative study, films cast from gliadin-rich solutions showed higher elongation at break but lower tensile strength and higher water vapor permeability (WVP) than films cast from glutenin-rich solutions [1]. Gliadin films additionally disintegrated when immersed in water, whereas glutenin films maintained structural integrity [1]. Cysteine-mediated polymerization of gliadins was shown to improve water vapor resistance, achieving values close to those obtained for glutenin films, confirming the functional gap is bridgeable through disulfide crosslinking but is intrinsic to the native monomeric state of gliadins [2].

Edible films Biodegradable packaging Protein biomaterials

Immunodominant Epitope Ranking in Celiac Disease: α-Gliadins Are Quantitatively the Most Immunologically Relevant Prolamin Fraction, Outranking Glutenins and Non-Wheat Prolamins

A systematic ranking of gluten T-cell epitopes triggering celiac disease, integrating clinical relevance, enzymatic digestion susceptibility, HLA-DQ binding, and T-cell activation data, produced a quantitative immunological relevance hierarchy [1]. The ranking in decreasing order of immunological relevance was: α-gliadins > ω-gliadins > hordeins (barley) > γ-gliadins ∼ avenins (oats) ∼ secalins (rye) > glutenins [1]. This places α- and ω-gliadin subclasses unequivocally above all other cereal prolamins including glutenins, which ranked lowest. In a separate study, RNAi-mediated silencing of gliadins in wheat achieved a 61.4%–81.2% reduction in gliadin content accompanied by a compensatory increase in high-molecular-weight glutenins, yet this shift yielded a ≤90% reduction in IgE reactivity in sera from wheat-dependent exercise-induced anaphylaxis patients, demonstrating that gliadins are the dominant allergenic fraction [2].

Celiac disease Immunogenicity ranking Food safety assessment

Intestinal Epithelial Membrane Binding: Gliadin Peptides Exhibit Significantly Higher Brush Border Membrane Binding Capacity Than Zein Peptides

Using a quantitative dot blot chemiluminescence assay, membrane-binding capacities of brush border membranes (BBM) isolated from small intestinal biopsies were compared for gliadin peptides (G XIV, G XI, and peptic-tryptic gliadin digest PT-GLI) versus a synthetic zein peptide [1]. Independent of patient group (untreated celiac, treated celiac on gluten-free diet, or controls), celiac-active gliadin peptides consistently exceeded zein peptide in membrane-binding capacity [1]. Treated celiac patients showed mean PT-GLI binding of 122.4 densitometric units/µg (95% CI 116.0–128.9) versus 108.9 (102.1–115.7) for controls, and zein peptide binding of 50.2 (38.4–61.9) versus 28.8 (13.4–44.2) for controls [1].

Peptide-membrane interaction Celiac pathogenesis Enterocyte binding

Composite Film Flexibility Modulation: Gliadin Addition to Zein Films Increases Strain at Break, Demonstrating a Functional Property Not Achievable with Zein Alone

Zein-only films are inherently brittle and stiff, while gliadin-only films exhibit good extensibility but low mechanical strength [1]. The addition of gliadin to zein film-forming solutions resulted in a significant increase in strain at break of the composite films, accompanied by an increase in α-helix and β-turn secondary structure content and a decrease in β-sheet structures [1]. This demonstrates that gliadin provides a quantitatively distinct plasticizing and structural reorganization function that zein alone cannot achieve [1].

Biopolymer composites Film flexibility Protein blending

Best Research and Industrial Application Scenarios for Gliadins (CAS 9007-90-3)


Regulatory Gluten Detection: Calibration Standard for R5-Based ELISA Compliance Testing in Gluten-Free Food Certification

Given the demonstrated preferential recognition of gliadins by the R5 monoclonal antibody—the basis of the Codex Alimentarius reference method for gluten detection—gliadin is the mandatory reference material for calibrating R5-based ELISA kits [1]. Using glutenin or total gluten as a calibration standard would produce systematically inaccurate gluten quantitation due to the differential antibody affinity profiles documented in commercial assay comparisons [1]. Procurement of well-characterized gliadin reference material is therefore non-negotiable for laboratories performing gluten-free certification testing under regulatory frameworks, as any substitution compromises analytical accuracy and legal compliance [1].

Celiac Disease and Food Allergy Research: Immunodominant Antigen for T-Cell Stimulation Assays and Allergenicity Testing

The quantitative immunological ranking establishing α-gliadins as the most relevant prolamin class for celiac disease T-cell epitopes [2], combined with the finding that gliadin silencing reduces IgE reactivity by ≤90% in wheat-allergic patients [3], identifies gliadins as the essential antigen source for celiac disease T-cell stimulation assays, in vitro toxicity screening of modified wheat varieties, and allergenicity assessment of novel food proteins. No other prolamin fraction (glutenin, hordein, secalin, or avenin) can substitute because their immunological relevance is measurably lower, leading to false-negative results in safety assessments [2].

Biodegradable Film Formulation: Flexible Protein-Based Packaging Requiring High Elongation and Water Sensitivity Tuning

Films cast from gliadin-rich fractions provide higher elongation at break than glutenin films, making gliadin the preferred protein for flexible edible wrap and coating applications where extensibility is critical [4]. Although gliadin films disintegrate upon water immersion, this property can be exploited for dissolvable packaging or tuned through cysteine-mediated crosslinking, which brings water vapor permeability close to that of glutenin films while retaining gliadin's flexibility advantages [5]. Procurement of gliadin rather than glutenin is indicated when the design target is film flexibility rather than tensile strength or inherent water resistance [4].

Zein-Based Composite Biomaterials: Plasticizing Agent to Improve Flexibility Without Synthetic Additives

In zein-based biodegradable film development, addition of gliadin is the demonstrated method to increase strain at break and reduce brittleness through secondary structure reorganization (increased α-helix and β-turn content at the expense of β-sheet) [6]. This natural protein blending approach eliminates the need for synthetic plasticizers and is quantitatively distinct from any effect achievable with zein alone or with other cereal prolamins [6]. Procurement of gliadin is therefore essential for laboratories and manufacturers developing flexible, all-protein biodegradable materials using zein as the base polymer [6].

Technical Documentation Hub

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